Cas no 838866-39-0 (8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
838866-39-0 structure
Product Name:8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:838866-39-0
MF:C15H16ClN5O2
MW:333.772841453552
CID:6085672
PubChem ID:667194
Update Time:2025-07-01

8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-[(2-Chloro-benzylamino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-[[[(2-chlorophenyl)methyl]amino]methyl]-3,9-dihydro-1,3-dimethyl-
    • SR-01000301849-1
    • 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
    • 8-[[(2-chlorophenyl)methylamino]methyl]-1,3-dimethyl-7H-purine-2,6-dione
    • 838866-39-0
    • MLS000103560
    • HMS2333M16
    • MLS000080627
    • F1699-0031
    • CHEMBL1486923
    • SMR000018831
    • SR-01000301849
    • AKOS000723669
    • Z239086852
    • SCHEMBL10032068
    • Inchi: 1S/C15H16ClN5O2/c1-20-13-12(14(22)21(2)15(20)23)18-11(19-13)8-17-7-9-5-3-4-6-10(9)16/h3-6,17H,7-8H2,1-2H3,(H,18,19)
    • InChI Key: URJSUUZUTUVBFY-UHFFFAOYSA-N
    • SMILES: N1C2=C(N(C)C(=O)N(C)C2=O)NC=1CNCC1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 333.0992525g/mol
  • Monoisotopic Mass: 333.0992525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 81.3Ų

Experimental Properties

  • Density: 1.407±0.06 g/cm3(Predicted)
  • Boiling Point: 580.4±60.0 °C(Predicted)
  • pka: 10.39±0.20(Predicted)

8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature

Additional information on 8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Comprehensive Analysis of 8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 838866-39-0)

In the realm of pharmaceutical and biochemical research, 8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 838866-39-0) has emerged as a compound of significant interest. This purine derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its methylamino and chlorophenyl functional groups, which contribute to its distinct chemical properties and biological activity.

The compound's tetrahydro-1H-purine-2,6-dione core is a key feature that aligns with current trends in targeting purinergic receptors, a hot topic in neuroscience and immunology. Recent studies have highlighted the role of purine derivatives in modulating cellular signaling pathways, making 838866-39-0 a candidate for further investigation in conditions like inflammation and neurodegenerative diseases. Its 2-chlorophenyl moiety also suggests potential interactions with aryl hydrocarbon receptors, a subject of growing interest in environmental toxicology and cancer research.

From a synthetic chemistry perspective, the 1,3-dimethyl substitution pattern on the purine ring offers insights into structure-activity relationships (SAR). This aspect is frequently searched by medicinal chemists optimizing lead compounds for improved pharmacokinetics. The compound's methylamino linker further enhances its versatility, allowing for derivatization to explore novel bioisosteres—a strategy often discussed in AI-driven drug design forums.

Analytical challenges surrounding CAS No. 838866-39-0 include its characterization via LC-MS and NMR, techniques widely queried in academic databases. The presence of both chlorophenyl and purine-dione groups necessitates advanced spectral interpretation methods, a pain point addressed in recent chromatography-focused webinars. Stability studies under varying pH conditions—another trending search topic—are crucial given the compound's potential as a preclinical candidate.

In drug metabolism studies, the tetrahydro-purine scaffold of 838866-39-0 raises questions about cytochrome P450 interactions, a recurring theme in pharmacokinetic optimization queries. Computational modeling of its methylamino-methyl side chain could predict blood-brain barrier permeability, aligning with neuroscientists' searches for CNS-active compounds. These multidisciplinary angles position the compound at the intersection of organic chemistry, computational biology, and translational medicine.

Environmental fate studies of such chlorophenyl-containing compounds are increasingly relevant, given public interest in sustainable pharmaceuticals. The biodegradability of the purine-2,6-dione moiety and potential ecotoxicological impacts are subjects frequently raised in green chemistry discussions. This dual focus on therapeutic potential and environmental responsibility reflects contemporary industry priorities.

Patent landscapes reveal growing claims around 1,3-dimethylpurine derivatives, with 838866-39-0 representing a strategic intermediate. Its {(2-chlorophenyl)methylamino}methyl modification pattern appears in several recent applications targeting protein kinases—a connection often explored in kinase inhibitor literature. These intellectual property considerations are critical for researchers navigating competitive therapeutic areas.

Quality control protocols for 8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione must address potential isomeric impurities, a technical challenge commonly searched in pharmaceutical manufacturing contexts. The compound's chiral centers demand enantioselective synthesis approaches, another trending topic in process chemistry optimization forums. Such technical nuances underscore the compound's value as a case study in modern synthetic methodology.

Emerging applications in photopharmacology—where light-sensitive chlorophenyl derivatives gain traction—could extend the utility of CAS 838866-39-0. This innovative field, frequently appearing in recent scientific news, exemplifies how traditional scaffolds gain new relevance through interdisciplinary innovation. The compound's structural features position it well for such cutting-edge adaptations.

In conclusion, 8-({(2-chlorophenyl)methylamino}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a multifaceted research tool bridging synthetic chemistry, drug discovery, and environmental science. Its 838866-39-0 identifier serves as a gateway to diverse scientific inquiries, from molecular design to therapeutic implementation, making it a compound worthy of continued exploration across multiple scientific disciplines.

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